molecular formula C16H36Cl4IN B579413 Tetra-n-butylammonium iodotetrachloride CAS No. 15625-59-9

Tetra-n-butylammonium iodotetrachloride

Cat. No.: B579413
CAS No.: 15625-59-9
M. Wt: 511.175
InChI Key: HBZJAVINJZUOEH-UHFFFAOYSA-N
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Description

Tetra-n-butylammonium iodotetrachloride is a quaternary ammonium salt with the molecular formula C₁₆H₃₆Cl₄IN. It is commonly used in various chemical reactions and research applications due to its unique properties. This compound is known for its ability to act as a phase-transfer catalyst and is often utilized in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra-n-butylammonium iodotetrachloride can be synthesized through the reaction of tetra-n-butylammonium chloride with iodine monochloride. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Tetra-n-butylammonium iodotetrachloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like dichloromethane, acetonitrile, and reagents such as sodium iodide and potassium chloride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the iodide ion is replaced by other nucleophiles, resulting in the formation of various substituted ammonium salts .

Scientific Research Applications

Tetra-n-butylammonium iodotetrachloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetra-n-butylammonium iodotetrachloride is unique due to its iodide ion, which imparts specific reactivity and properties not found in other quaternary ammonium salts. Its ability to act as a phase-transfer catalyst and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Tetra-n-butylammonium iodotetrachloride (TBACI) is a quaternary ammonium salt that has garnered attention for its diverse biological activities and applications in various fields, including organic synthesis and medicinal chemistry. This article explores the biological activity of TBACI, supported by data tables, research findings, and case studies.

  • Chemical Formula : C16H36Cl4IN
  • Molecular Weight : 511.175 g/mol
  • CAS Number : 15625-59-9
  • Melting Point : 135°C to 139°C
  • Purity : 95% .

TBACI acts primarily as a phase transfer catalyst, facilitating the movement of ions across different phases in chemical reactions. This property is crucial in enhancing the efficiency of various organic reactions, particularly those involving halogenation and carbon-carbon coupling processes. The compound's ability to solubilize reagents in non-polar solvents significantly improves reaction yields and selectivity .

Biological Applications

  • Antimicrobial Activity :
    • TBACI has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .
  • Chlorination Reactions :
    • TBACI has been utilized as a chlorinating agent in organic synthesis. Its effectiveness in chlorination reactions allows for the modification of organic compounds, which can be further explored for biological applications .
  • Pharmaceutical Applications :
    • The high purity of TBACI is advantageous in pharmaceutical research, where impurities can significantly affect biological outcomes. It is employed in synthesizing pharmaceuticals and studying drug interactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TBACI against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial colonies when treated with TBACI at concentrations as low as 100 µg/mL, indicating its potential as an antimicrobial agent.

Bacterial StrainControl (CFU/mL)TBACI Treatment (CFU/mL)
Staphylococcus aureus1,000,000100
Escherichia coli1,000,000200

Case Study 2: Chlorination Reaction

In a synthetic procedure involving indoles, TBACI was used to facilitate the chlorination process without the need for metal catalysts or oxidants. This method demonstrated high efficiency and selectivity for producing chlorinated indole derivatives.

Reaction ConditionYield (%)
Control (No Catalyst)30
TBACI Catalyst85

Safety and Handling

TBACI is classified as an irritant and should be handled with care. Proper safety protocols must be followed to minimize exposure risks. The compound is categorized under acute toxicity class IV (oral), with an LD50 value of approximately 1990 mg/kg in rats .

Properties

InChI

InChI=1S/C16H36N.Cl4I/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZJAVINJZUOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.Cl[I-](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15625-59-9
Record name 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15625-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanaminium, N,N,N-tributyl-, tetrachloroiodate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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